molecular formula C14H15Cl2N B14219713 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride CAS No. 628291-95-2

2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride

Cat. No.: B14219713
CAS No.: 628291-95-2
M. Wt: 268.2 g/mol
InChI Key: DNNYSHUNRKRSMR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with a 3,5-dimethylphenyl substituent. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride typically involves the chloromethylation of 6-(3,5-dimethylphenyl)pyridine. This can be achieved through the reaction of 6-(3,5-dimethylphenyl)pyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a common method.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include piperidine derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine;hydrochloride
  • 2-(Chloromethyl)-3,5-dimethylpyridine;hydrochloride

Comparison

Compared to similar compounds, 2-(Chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride is unique due to the presence of the 3,5-dimethylphenyl group, which can influence its reactivity and biological activity

Properties

CAS No.

628291-95-2

Molecular Formula

C14H15Cl2N

Molecular Weight

268.2 g/mol

IUPAC Name

2-(chloromethyl)-6-(3,5-dimethylphenyl)pyridine;hydrochloride

InChI

InChI=1S/C14H14ClN.ClH/c1-10-6-11(2)8-12(7-10)14-5-3-4-13(9-15)16-14;/h3-8H,9H2,1-2H3;1H

InChI Key

DNNYSHUNRKRSMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC(=N2)CCl)C.Cl

Origin of Product

United States

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